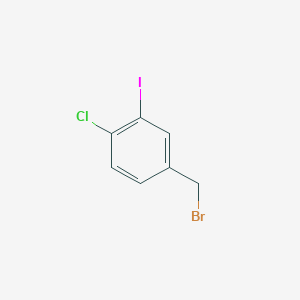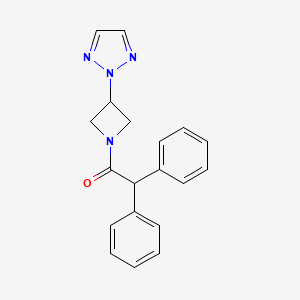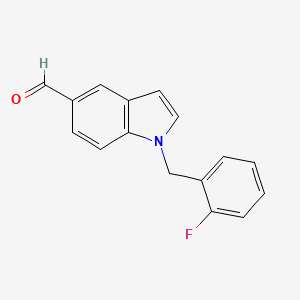
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorobenzyl refers to the presence of a benzyl group that is attached to a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for “this compound”.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used . Without specific context or literature, it’s challenging to provide a detailed chemical reactions analysis.Applications De Recherche Scientifique
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, play a significant role in organic chemistry due to their presence in a wide range of natural and synthetic biologically active molecules. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions emerging as a versatile tool for accessing complex indole structures. These methods allow for efficient synthesis with broad functional group tolerance, offering pathways to fine chemicals, agrochemical, and pharmaceutical intermediates in a more environmentally friendly manner compared to traditional approaches (Cacchi & Fabrizi, 2005).
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for the efficient preparation of substituted indoles, including 2-substituted and 2,3-disubstituted indoles, from related precursors. These methodologies utilize microwave-assisted conditions or reactions with aromatic or α,β-unsaturated aldehydes to yield high-purity indoles. Such techniques demonstrate the adaptability and efficiency of modern synthetic procedures in creating complex indole derivatives, which can serve as intermediates in the synthesis of natural products and other bioactive molecules (Kraus & Guo, 2008; Kraus & Guo, 2009).
Catalytic Activity and Synthesis of Fluorinated Indoles
The catalytic activity of various catalysts, including nickel ferrite nanoparticles, has been explored for the synthesis of indole derivatives with fluorine substitutions. These studies highlight the potential of catalysis in creating fluorinated indole compounds, which are valuable in medicinal chemistry due to their altered physicochemical properties compared to their non-fluorinated counterparts. Such synthetic strategies expand the toolkit available for designing indole-based molecules with potential therapeutic applications (Rao et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
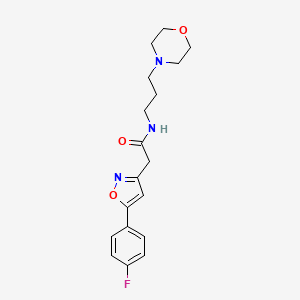
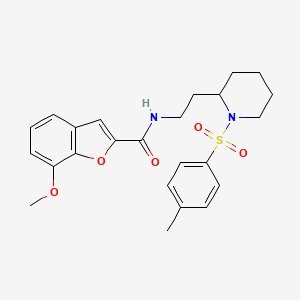
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
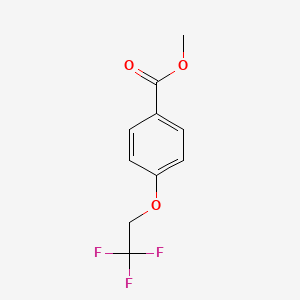
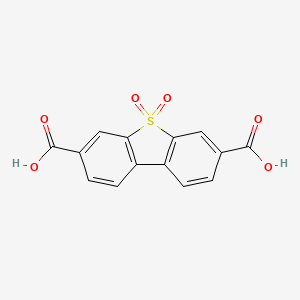
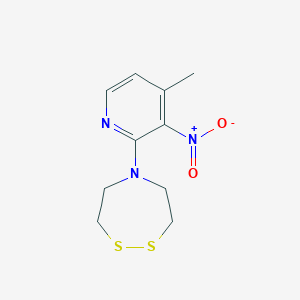
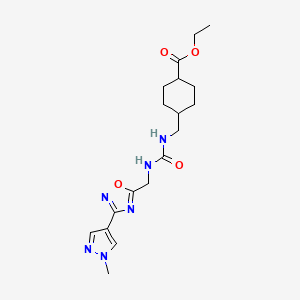
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
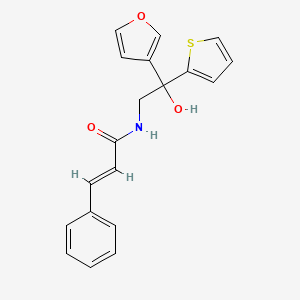
![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
